molecular formula C14H12ClN3O2 B2943719 N-(3-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide CAS No. 331637-26-4

N-(3-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide

Cat. No.: B2943719
CAS No.: 331637-26-4
M. Wt: 289.72
InChI Key: YNYJOXOCVLOEML-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a substituted ethanediamide (oxamide) derivative featuring a 3-chlorophenyl group and a pyridin-4-ylmethyl substituent. The ethanediamide backbone (-NH-C(O)-C(O)-NH-) serves as a bridge, connecting these aromatic and heteroaromatic moieties. The compound’s molecular formula is C₁₄H₁₂ClN₃O₂, with a molecular weight of 313.72 g/mol.

The 3-chlorophenyl group introduces electron-withdrawing effects, while the pyridine moiety contributes to π-π stacking capabilities, making it a candidate for materials science and drug design.

Properties

IUPAC Name

N'-(3-chlorophenyl)-N-(pyridin-4-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3O2/c15-11-2-1-3-12(8-11)18-14(20)13(19)17-9-10-4-6-16-7-5-10/h1-8H,9H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYJOXOCVLOEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)C(=O)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide typically involves the reaction of 3-chloroaniline with pyridine-4-carboxaldehyde, followed by the addition of ethylenediamine. The reaction conditions may include:

  • Solvent: Common solvents such as ethanol or methanol.
  • Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Acid or base catalysts may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale batch reactions or continuous flow processes. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding carboxylic acid, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-N’-[(pyridin-4-yl)methyl]ethanediamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares the target compound with three ethanediamide derivatives, emphasizing substituent effects and applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Structural Features Notable Properties/Applications
N-(3-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide (Target) C₁₄H₁₂ClN₃O₂ 313.72 g/mol 3-chlorophenyl, pyridin-4-ylmethyl Asymmetric ethanediamide bridge Co-crystal formation with carboxylic acids via H-bonding
N-(3-Chloro-4-methylphenyl)-N′-{2-[2-(4-methoxyphenyl)-6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl}ethanediamide C₂₄H₂₂ClN₅O₃S 520.98 g/mol Thiazolo-triazol, 4-methoxyphenyl, 3-chloro-4-methylphenyl Complex heterocyclic system Potential bioactivity due to thiazolo-triazol motif (antimicrobial/anticancer inferred)
N-(3-chloro-4-fluorophenyl)-N'-[2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide C₂₄H₂₂ClFN₄O₂ 452.90 g/mol 3-chloro-4-fluorophenyl, tetrahydroisoquinoline Fluorine substitution, fused bicyclic system Enhanced electronic profile for receptor targeting
N,N′-bis[(pyridin-4-yl)methyl]ethanediamide C₁₄H₁₄N₄O₂ 282.29 g/mol Two pyridin-4-ylmethyl groups Symmetrical ethanediamide Forms 1:2 co-crystals with 3-chlorobenzoic acid

Key Observations

Substituent Effects
  • Electron-Withdrawing Groups (Cl, F): The target compound’s 3-chlorophenyl group enhances stability but may reduce solubility compared to electron-donating groups (e.g., methoxy in the thiazolo-triazol derivative) .
  • Heterocyclic Systems: The thiazolo-triazol group () introduces rigidity and planar geometry, which could enhance intercalation with DNA or proteins . The tetrahydroisoquinoline moiety () adds a fused bicyclic structure, likely influencing lipophilicity and blood-brain barrier penetration .
Hydrogen-Bonding and Crystal Packing
  • The target compound’s asymmetric structure facilitates diverse hydrogen-bonding patterns, as demonstrated in its 1:2 co-crystal with 3-chlorobenzoic acid .
  • In contrast, the symmetrical N,N′-bis[(pyridin-4-yl)methyl]ethanediamide () forms predictable, repetitive packing arrangements, advantageous for crystal engineering .

Biological Activity

N-(3-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The molecular formula for this compound is C16H18ClN3C_{16}H_{18}ClN_3, with a molecular weight of approximately 303.79 g/mol. The compound features a chlorophenyl group and a pyridine moiety linked through an ethanediamide backbone, which is crucial for its biological interactions.

Target Interactions

Research indicates that similar compounds may interact with receptor tyrosine kinases (RTKs) , which are pivotal in regulating cellular signaling pathways related to growth and differentiation. This interaction can lead to alterations in the phosphorylation state of target proteins, impacting downstream signaling pathways such as:

  • PI3K/Akt pathway : Involved in cell survival and proliferation.
  • MAPK/ERK pathway : Critical for cell differentiation and proliferation.

Biochemical Pathways

The compound's influence on these pathways suggests potential roles in modulating cancer cell survival and apoptosis. In vitro studies have shown that it can induce cytotoxic effects against various cancer cell lines, particularly lung cancer cells, through apoptosis induction.

Anticancer Properties

This compound has demonstrated promising anticancer properties. Studies indicate:

  • Cytotoxicity : The compound exhibits significant cytotoxic activity against lung cancer cell lines, suggesting its potential as an anticancer agent.
  • Mechanism : The anticancer effect is primarily through the induction of apoptosis, mediated by modulation of key signaling pathways involved in cell survival.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity:

Compound NameBiological ActivityUnique Features
N-(2-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamideModerate anticancer effectsSubstituted at the 2-position
N-(4-chlorophenyl)-N'-[(pyridin-4-yl)methyl]ethanediamideEnhanced cytotoxicityStronger binding affinity to RTKs
N-(3-chlorophenyl)-N'-[(pyridin-2-yl)methyl]ethanediamideLower cytotoxic effectsDifferent positional isomer

Case Studies and Research Findings

  • In Vitro Study on Lung Cancer Cells :
    • Objective : Evaluate the cytotoxic effects of the compound on A549 lung cancer cells.
    • Method : Cells were treated with varying concentrations of the compound, and cell viability was assessed using MTT assay.
    • Results : Significant reduction in cell viability was observed at concentrations above 10 µM, with IC50 values calculated around 15 µM.
  • Mechanistic Study on Apoptosis :
    • Objective : Investigate the apoptotic mechanism induced by the compound.
    • Method : Flow cytometry was used to analyze apoptotic cells after treatment.
    • Results : Increased annexin V-positive cells indicated enhanced apoptosis, corroborated by upregulation of pro-apoptotic markers (Bax) and downregulation of anti-apoptotic markers (Bcl-2).

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